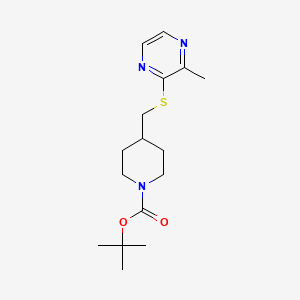

4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18720518

Molecular Formula: C16H25N3O2S

Molecular Weight: 323.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25N3O2S |

|---|---|

| Molecular Weight | 323.5 g/mol |

| IUPAC Name | tert-butyl 4-[(3-methylpyrazin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H25N3O2S/c1-12-14(18-8-7-17-12)22-11-13-5-9-19(10-6-13)15(20)21-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3 |

| Standard InChI Key | GXZYGEUYTOYHRX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=CN=C1SCC2CCN(CC2)C(=O)OC(C)(C)C |

Introduction

4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound belonging to the class of carboxylic acid esters. It features a piperidine ring, a pyrazine moiety, and a tert-butyl ester functional group, making it a compound of interest in medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities .

Synthesis of 4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

The synthesis of this compound involves multiple synthetic steps, including the formation of the pyrazine moiety, introduction of the sulfanylmethyl group, synthesis of the piperidine ring, and final esterification with tert-butyl alcohol. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced purification techniques like chromatography are often employed to isolate the desired product.

Chemical Reactions Table

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Controlled temperature and solvent |

| Reduction | Lithium aluminum hydride | Inert atmosphere, controlled temperature |

Biological Activities and Potential Applications

This compound is primarily explored for its potential applications in medicinal chemistry due to its interesting chemical properties and biological activities. The presence of both piperidine and pyrazine rings allows for diverse interactions within biological systems, potentially targeting enzymes or receptors. While specific biological activities are not extensively detailed in public databases, compounds with similar structures often exhibit pharmacological relevance, including potential antimicrobial and anticancer properties.

Research Findings and Future Directions

Research on 4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is ongoing, with a focus on its potential therapeutic applications. Further studies are needed to fully elucidate its mechanism of action and to explore modifications that could enhance its biological activity or alter its pharmacokinetic properties.

Future Research Directions Table

| Area of Research | Potential Outcomes |

|---|---|

| Mechanism of Action | Elucidation of specific biological targets |

| Pharmacokinetic Modifications | Enhanced bioavailability or reduced toxicity |

| Therapeutic Applications | Development of new drugs for various diseases |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume